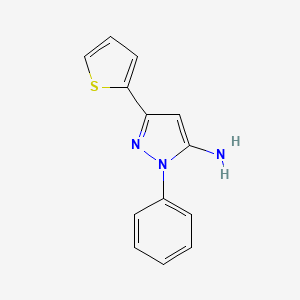

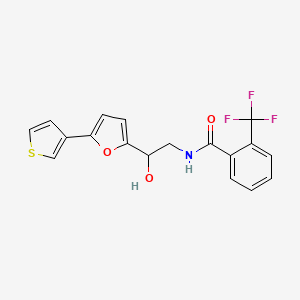

![molecular formula C22H20N4O3 B2472698 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-71-7](/img/structure/B2472698.png)

2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving “this compound” are not detailed in the available literature.Scientific Research Applications

Phosphoramidate Steering Elements in Isomeric Selectivity

Phosphoramidates have been identified as key elements in controlling isomeric selectivity in the synthesis of imidazo[1,2-a]pyrimidines. A study by White et al. (2019) demonstrated the selective N-phosphorylation of aminoimidazoles, which significantly influences the outcome of the condensation process to produce either the 2-amino or 4-amino isomer of (benzo)imidazo[1,2-a]pyrimidines (White et al., 2019).

Synthesis and Biological Activity as Antiulcer Agents

Imidazo[1,2-a]pyridines, closely related to imidazo[1,2-a]pyrimidines, were synthesized and evaluated as potential antiulcer agents. Starrett et al. (1989) explored the synthesis of these compounds, noting their cytoprotective properties in ethanol and HCl models. However, they did not display significant antisecretory activity (Starrett et al., 1989).

Interaction with Benzodiazepine Receptors

Schmitt et al. (1997) investigated the affinity of various imidazo[1,2-a]pyridines for central and mitochondrial benzodiazepine receptors. They found that some compounds selectively bound to peripheral-type receptors, suggesting potential applications in neurological research (Schmitt et al., 1997).

Synthesis of Imino Derivatives and Tautomerism

Jakubkienė et al. (2008) synthesized 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones. Their study provided insights into the tautomerism and reactions of these compounds with various nucleophiles, contributing to the understanding of chemical properties and potential applications of such molecules (Jakubkienė et al., 2008).

Fluorometric Determination in Biological Materials

Kaiser and Forist (1975) developed a method for determining 2,3-bis(p-methoxyphenyl)imidazo[1,2-a]-pyrimidine in biological materials, indicating its potential as a bioanalytical tool in pharmacokinetic studies (Kaiser & Forist, 1975).

Catalysis and Fluorescent Sensing

Rawat and Rawat (2018) reported on the synthesis of imidazo[1,2-a]pyrimidines using copper oxide nanoparticles and explored their optical properties. They identified a derivative that acts as a fluorescent sensor for zinc ions, showcasing the versatility of these compounds in sensing applications (Rawat & Rawat, 2018).

Antineoplastic Potential

Abdel-Hafez (2007) synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine, evaluating their antineoplastic activities. Some derivatives showed promising activity against certain cancer cell lines, indicating potential applications in cancer research (Abdel-Hafez, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is the KRAS G12C . KRAS is a protein that plays a key role in the regulation of cell division and growth. Mutations in the KRAS gene, such as the G12C mutation, can lead to uncontrolled cell growth and are often found in various types of cancer .

Mode of Action

The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s imidazo[1,2-a]pyrimidine core, which allows it to install covalent warheads on the target protein . The compound’s interaction with its target leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth associated with the KRAS G12C mutation .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK pathway , which is involved in cell division and growth . By inhibiting the function of KRAS G12C, the compound prevents the activation of this pathway, thereby inhibiting cell growth .

Pharmacokinetics

The compound’s potent anticancer activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound has been shown to be a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of cell growth, which could potentially lead to the shrinkage of tumors and the slowing or halting of cancer progression .

Properties

IUPAC Name |

2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKSVDODKDMWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

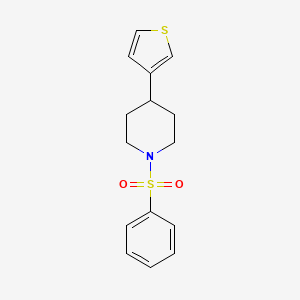

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)

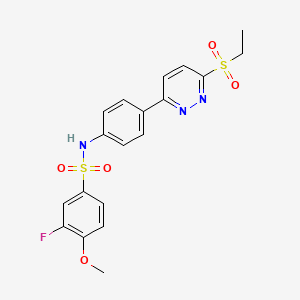

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

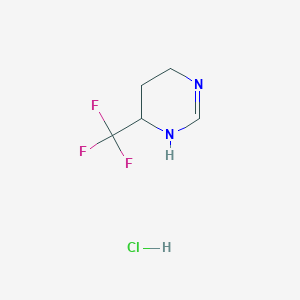

![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2472637.png)